2-Hydroxyoctadec-9-enoic acid
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Overview
Description
2-Hydroxyoctadec-9-enoic acid, also known as ricinoleic acid, is a hydroxy fatty acid that is derived from oleic acid. It is characterized by the presence of a hydroxyl group at the 12th carbon position and a double bond at the 9th carbon position. This compound is a significant component of castor oil and has various industrial and medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyoctadec-9-enoic acid can be synthesized through several methods:
Dehydration of Ricinoleic Acid: This involves the use of imidazole salts to dehydrate ricinoleic acid.
NaH-Promoted Reaction: The reaction of ricinoleic acid methyl ester with methyl iodide (MeI) catalyzed by lipase P.
Macrocyclization: Racemic 1this compound can undergo macrocyclization.
Cyclization: Using titanium tetrachloride (TiCl2) in the presence of 4-trifluoromethylbenzoic anhydride.
Industrial Production Methods: Industrial production often involves the extraction of ricinoleic acid from castor oil, followed by purification processes to isolate this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidized Derivatives: Such as ketones and aldehydes.
Reduced Derivatives: Such as alkanes.
Substituted Products: Such as chlorinated fatty acids.
Scientific Research Applications
2-Hydroxyoctadec-9-enoic acid has a wide range of applications in various fields:
Chemistry: Used in the synthesis of biodegradable polyanhydrides and polyesters.
Biology: Studied for its role in cellular processes and as a component of cell membranes.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 2-hydroxyoctadec-9-enoic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a similar structure but lacking the hydroxyl group.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds but no hydroxyl group.
Stearic Acid: A saturated fatty acid with no double bonds or hydroxyl groups.
Uniqueness: 2-Hydroxyoctadec-9-enoic acid is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-hydroxyoctadec-9-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSOOFITVPOOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60707881 |
Source
|
Record name | 2-Hydroxyoctadec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60707881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30141-68-5 |
Source
|
Record name | 2-Hydroxyoctadec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60707881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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